1-(3-Phenyl-5-isoxazolyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1-ethanone
Description
1-(3-Phenyl-5-isoxazolyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1-ethanone (CAS: 478066-86-3) is a synthetic organic compound with the molecular formula C₁₉H₁₄F₃NO₂S and a molecular weight of 377.39 g/mol . Its structure comprises a 3-phenyl-5-isoxazolyl core linked to a sulfanyl ethanone moiety substituted with a 3-(trifluoromethyl)benzyl group. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the isoxazole ring contributes to π-π stacking interactions, making it a candidate for pharmaceutical and agrochemical applications .
Properties
IUPAC Name |
1-(3-phenyl-1,2-oxazol-5-yl)-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3NO2S/c20-19(21,22)15-8-4-5-13(9-15)11-26-12-17(24)18-10-16(23-25-18)14-6-2-1-3-7-14/h1-10H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCSDJPAEISIDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)C(=O)CSCC3=CC(=CC=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Phenyl-5-isoxazolyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1-ethanone typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method is the cyclization of vinyl azides with trifluoroacetic anhydride in the presence of triethylamine . This reaction forms the isoxazole ring, which is then further functionalized to introduce the phenyl and trifluoromethyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of catalysts and solvents that facilitate the reaction while minimizing side products is also crucial.
Chemical Reactions Analysis
Types of Reactions
1-(3-Phenyl-5-isoxazolyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents that stabilize the intermediates formed during the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents to the phenyl or trifluoromethyl groups.
Scientific Research Applications
1-(3-Phenyl-5-isoxazolyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1-ethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules, potentially leading to the discovery of new biochemical pathways or targets.
Medicine: Its potential as a drug candidate is being explored, particularly for its ability to interact with specific molecular targets in the body.
Industry: The compound’s stability and reactivity make it useful in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-(3-Phenyl-5-isoxazolyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1-ethanone exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound’s binding affinity to these targets. The isoxazole ring and phenyl group contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, enabling comparative analysis of their physicochemical and functional properties:
Table 1: Structural and Physicochemical Comparison
<sup>†</sup>XLogP3: Partition coefficient (logP) calculated using atomic contributions.
*Estimated based on substituent contributions .
Key Observations
Core Heterocycles: The target compound’s isoxazole core (vs. thiazole in or oxadiazole in ) influences electronic properties.
Trifluoromethyl Substitution :
- The 3-(trifluoromethyl)benzyl group in the target compound and enhances metabolic resistance and lipophilicity (evident in higher XLogP3 values) compared to nitro groups in or pyridine in .
Sulfanyl Ethanone Linkage: All compounds feature a sulfanyl ethanone bridge, but substituents modulate steric and electronic effects. For example, the azetidine ring in introduces conformational rigidity absent in the target compound.
Drug-Likeness :
- The target compound’s molecular weight (377.39 g/mol) and hydrogen bond acceptors (5) align with Lipinski’s Rule of Five criteria (MW < 500, HBAs ≤ 10), suggesting favorable oral bioavailability . In contrast, exceeds the MW threshold (496.91 g/mol), likely limiting permeability.
Biological Activity
1-(3-Phenyl-5-isoxazolyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1-ethanone, a compound with the chemical formula , has garnered interest due to its potential biological activities. This article reviews its biological activity, focusing on enzyme inhibition, cytotoxicity, and molecular interactions, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features an isoxazole ring, a trifluoromethylbenzyl group, and a sulfanyl moiety, contributing to its unique chemical reactivity and biological properties. Its structure can be summarized as follows:
- Molecular Formula :
- Molecular Weight : 373.36 g/mol
- CAS Number : 478066-86-3
Enzyme Inhibition
Research has indicated that compounds similar to this compound exhibit significant inhibitory activity against various enzymes. For instance:
- Alkaline Phosphatase (ALP) : A study synthesized compounds related to isoxazole derivatives that showed potent inhibitory effects on ALP. The most effective compound displayed an IC50 value of , significantly lower than the standard inhibitor potassium phosphate with an IC50 of .
| Compound | IC50 (µM) | Binding Mode |
|---|---|---|
| 9h | 0.420 | Non-competitive |
| Standard | 2.80 | - |
Cytotoxicity
Cytotoxicity assays have been conducted to evaluate the safety profile of the compound. In brine shrimp viability assays, derivative 9h was found to be non-toxic at concentrations used for enzyme assays, with an LD50 of compared to potassium dichromate's much lower LD50 of .
Molecular Docking Studies
Molecular docking studies provide insights into the binding affinity of the compound with target proteins. For instance, the synthesized derivatives showed promising binding energies when docked against ALP (PDB ID: 1EW2), indicating strong interactions that correlate with their inhibitory activities.
Case Studies and Research Findings
- Synthesis and Characterization : The synthesis of isoxazole derivatives has been extensively documented, highlighting the role of various substituents in enhancing biological activity. The introduction of trifluoromethyl groups has been shown to increase lipophilicity and potentially improve enzyme binding affinity .
- Comparative Studies : Comparative studies have shown that isoxazole derivatives can outperform traditional inhibitors in specific enzyme systems, suggesting a pathway for developing more effective therapeutic agents against diseases where ALP is implicated .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
